N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine, azetidine, and sulfonamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring and the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of toluene as a solvent and iodine (I2) as a promoter can facilitate the formation of N-(pyridin-2-yl)amides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
Uniqueness
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide stands out due to its trifluoromethoxy group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are advantageous .
Properties
Molecular Formula |
C16H16F3N3O3S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-2-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C16H16F3N3O3S/c1-21(12-10-22(11-12)15-8-4-5-9-20-15)26(23,24)14-7-3-2-6-13(14)25-16(17,18)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
MKZUWMWGGGVVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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